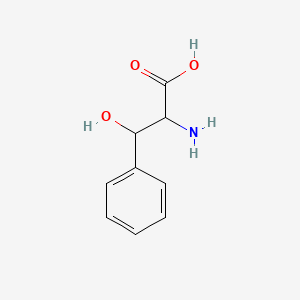

2-Amino-3-hydroxy-3-phenylpropanoic acid

CAS No.: 69-96-5

Cat. No.: VC1965085

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69-96-5 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |

| Standard InChI Key | VHVGNTVUSQUXPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |

Introduction

2-Amino-3-hydroxy-3-phenylpropanoic Acid: A Comprehensive Review

1. Overview

2-Amino-3-hydroxy-3-phenylpropanoic acid (C₉H₁₁NO₃) is a non-proteinogenic amino acid derivative with a propanoic acid backbone, featuring an amino group, hydroxyl group, and phenyl substituent. It is also known as β-phenylserine or threo-β-phenylserine and exists in multiple stereoisomeric forms, including (2S,3S)-, (2R,3S)-, and (2S,3R)-enantiomers . This compound serves as a critical intermediate in pharmaceutical synthesis and biochemical research.

2. Chemical Properties

The compound exhibits distinct physical and chemical characteristics critical for its applications:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 398°C (760 mmHg) | |

| Density | 1.335 g/cm³ | |

| Flash Point | 194.5°C | |

| LogP (Partition Coefficient) | 0.832 | |

| PSA (Polar Surface Area) | 83.55 Ų |

3. Synthesis Methods

Two primary approaches dominate industrial and laboratory synthesis:

4. Applications

4.1 Pharmaceutical Synthesis

Serves as a precursor for antibiotics like florfenicol and thiamphenicol . The stereoisomerically enriched forms are critical for drug efficacy.

4.2 Biochemical Research

Used to study amino acid metabolism and enzymatic pathways, particularly in protein synthesis .

4.3 Material Science

Incorporated into polymers to enhance flexibility and durability, though applications remain experimental .

5. Biological Activity

Derivatives exhibit multifaceted bioactivity:

| Activity | Mechanism | Key Findings | Source |

|---|---|---|---|

| Anticancer | Inhibits aminopeptidase N (APN) | Suppresses tumor angiogenesis | |

| Cholesterol Lowering | Upregulates CYP7A1 | Reduces LDL/HDL ratios | |

| Antidiabetic | Activates AMPK pathway | Enhances glucose transport | |

| Antimicrobial | Inhibits bacterial growth | Effective against E. coli and S. aureus |

6. Research Findings

6.1 Stereoisomeric Enrichment

-

D-threonine aldolase selectively cleaves D-threo isomers, enabling >85% ee for L-threo forms .

-

L-amino acid oxidase resolves racemic mixtures with >80% efficiency.

6.2 Derivative Development

-

Florfenicol intermediates: L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is pivotal for antibiotic synthesis .

-

Tropicamide precursor: 2-Amino-3-hydroxy-2-phenylpropanoic acid (CAS 6321-86-4) is used in ophthalmic drugs.

7. Safety and Handling

Limited toxicity data exists, but standard precautions apply:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume